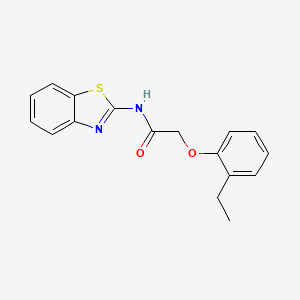

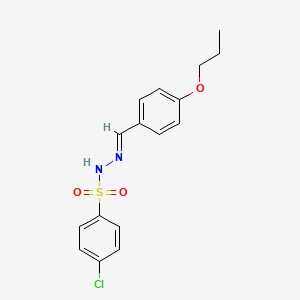

N~2~-(2-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves the use of various reagents and conditions, leading to the formation of compounds with specific structural features. For instance, the synthesis and X-ray crystal studies of 6-(2-chlorophenyl)-3-methyl[1,2,4] triazolo[4,5-b][1,3,4]thiadiazole highlighted the structural characterization of similar compounds, which is pivotal for understanding the synthesis process of N2-(2-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine derivatives (Nanjunda-Swamy et al., 2005).

Molecular Structure Analysis

The molecular and crystal structure of thiazole derivatives provides insight into their potential applications and interactions. The study on the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, for example, offers valuable information on the crystal and molecular structure, characterized by spectroscopic techniques and X-ray diffraction, which could be analogous to understanding the structure of N2-(2-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine (Kerru et al., 2019).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, contributing to a broad spectrum of chemical properties. The synthesis of N2,N5-diphenyl-1,3,4-thiadiazole-2,5-diamine, for example, involves catalysis and offers insights into the chemical reactions that similar compounds might undergo, including the formation of bonds and the resultant structural configurations (Zhou Jian-feng, 2010).

Physical Properties Analysis

The physical properties of thiazole derivatives, including melting points, solubility, and thermal stability, are crucial for their practical applications. Studies on compounds like N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have assessed their physical properties, providing a foundation for understanding those of N2-(2-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine (Malik et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thiazole derivatives are influenced by their molecular structure. The theoretical study of intramolecular hydrogen bonds in thiazole derivatives, for example, sheds light on the chemical properties that could be expected from N2-(2-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine, including its potential interactions and stability (Castro et al., 2007).

Scientific Research Applications

Synthesis and Characterization

Synthesis of Thiadiazole Derivatives : A study focused on synthesizing thiadiazole derivatives through the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride, yielding compounds with potential dyeing applications on nylon fabric. The compounds exhibited significant dyeing performance, characterized by their melting points, elemental analysis, and spectroscopic data (Malik et al., 2018).

Blue Light-Emitting Polyamides : Another research explored the synthesis of blue light-emitting polyamide and poly(amide-imide)s containing 1,3,4-oxadiazole rings. These polymers demonstrated film-forming ability, good solubility in organic solvents, and high thermal stability, making them suitable for optical applications (Hamciuc et al., 2015).

Intramolecular Hydrogen Bonds in Thiazole Derivatives : A theoretical study on thiazole derivatives revealed the presence of intramolecular hydrogen bonds, providing insights into their structural stability and potential for further functionalization (Castro et al., 2007).

Applications in Material Science

Polyimides from Unsymmetrical Diamines : Research into the synthesis of polyimides from unsymmetrical diamines containing imidazole pendant groups highlighted the production of materials with excellent solubility, thermal stability, and potential for high-performance applications (Ghaemy & Alizadeh, 2009).

White Light Emission from Organic Molecules : A study demonstrated that binary combinations of different families of blue-emitting organic molecules could produce white or near-white emission, suggesting a simple route to white-emitting organic light-emitting diodes (Thompson et al., 2001).

Thermally Stable Polyimides with Asymmetric Structure : Another investigation into the preparation of polyimides derived from asymmetric fluorinated aromatic diamines showcased their good thermal stability, low dielectric constant, and moisture absorption, underlining their suitability for advanced electronic applications (Bu et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[2-(2-chloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4S2/c1-7-11(20-12(15)16-7)10-6-19-13(18-10)17-9-5-3-2-4-8(9)14/h2-6H,1H3,(H2,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKUUGBALNSSCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{2-[(2-Chlorophenyl)amino]-13-thiazol-4-YL}-4-methyl-13-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5572570.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

![2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)

![N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)

![3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5572612.png)

![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)

![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)